molecular formula C16H13ClN2O B2569160 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-77-0

3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2569160
CAS RN: 338414-77-0
M. Wt: 284.74
InChI Key: XSLWUVTZCYXTTL-OBGWFSINSA-N
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Description

3-[(3-Chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one, also known as 3-Chloro-4-methylphenyl imidazoline-1-methyl-1,3-dihydro-2H-indol-2-one (CMPI), is a novel indole-based compound that has recently been studied in the fields of synthetic organic chemistry and biochemistry. CMPI has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In addition, CMPI has been shown to exhibit a variety of other biological activities, such as inhibition of enzymes involved in the metabolism of drugs and other xenobiotics, and modulation of the activity of some neurotransmitter systems. As such, CMPI has the potential to be used in the development of novel therapeutic agents.

Scientific Research Applications

Synthesis and Structural Properties of Novel Compounds

A study by Issac and Tierney (1996) explored the synthesis and spectroscopic and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the reaction of chloral with substituted anilines to produce a variety of products depending on amine type and reaction conditions. This research highlights the complexity and potential of synthesizing novel compounds with specific structural properties, which could be relevant to the study of 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one and its applications (Issac & Tierney, 1996).

Pharmacological Effects of Indole Derivatives

Wang et al. (2016) reviewed the pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives in chronic liver diseases, indicating the pleiotropic protective effects on chronic liver injuries. This study suggests that derivatives of indole, possibly including the compound , may have significant biological and pharmacological roles, potentially offering insights into therapeutic applications (Wang et al., 2016).

Advanced Oxidation Processes

Qutob et al. (2022) provided a comprehensive review on the degradation of acetaminophen by advanced oxidation processes, discussing the kinetics, mechanisms, and by-products of the degradation pathways. Understanding the reactivity and degradation of complex organic compounds in environmental contexts may provide valuable insights into the stability and potential environmental impact of similar compounds, including the one of interest (Qutob et al., 2022).

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)imino-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-7-8-11(9-13(10)17)18-15-12-5-3-4-6-14(12)19(2)16(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLWUVTZCYXTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one

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